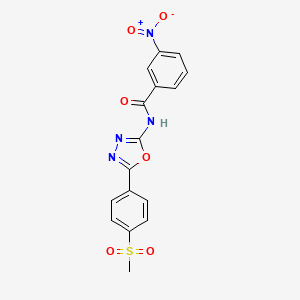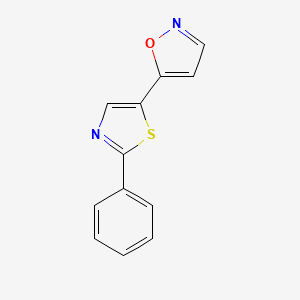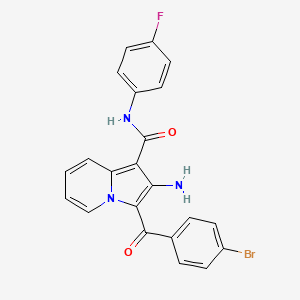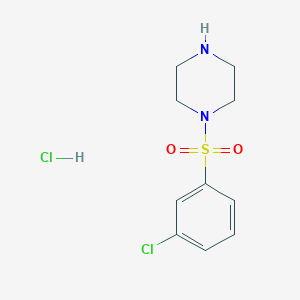
(5-Methoxy-1H-indazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methoxy-1H-indazol-6-yl)boronic acid” is a chemical compound with the CAS Number: 2304635-77-4 . It has a molecular weight of 191.98 and its IUPAC name is 5-methoxy-1H-indazol-6-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-Methoxy-1H-indazol-6-yl)boronic acid” is1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) . The Canonical SMILES is B(C1=CC2=C(C=C1OC)C=NN2)(O)O . Physical And Chemical Properties Analysis
“(5-Methoxy-1H-indazol-6-yl)boronic acid” has a molecular weight of 191.98 g/mol . The exact physical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Aryl-Substituted Indenes
- Application : (5-Methoxy-1H-indazol-6-yl)boronic acid derivatives are utilized in the synthesis of aryl-substituted indenes. These indenes are significant for the creation of ansa-metallocenes, which are components of olefin polymerization catalysts (Izmer et al., 2006).
PET Probe for Imaging of Enzyme PIM1
- Application : Derivatives of this compound are used in the design of PET probes for imaging the enzyme PIM1, which is crucial in cancer research (Gao et al., 2013).
3-Hydroxyalkylation in Organic Chemistry
- Application : The compound plays a role in 3-hydroxyalkylation reactions with aldehydes, contributing to the synthesis of various organic compounds (Paintner et al., 2001).
Fluorescence Quenching Studies
- Application : Boronic acid derivatives, including this compound, are studied for their fluorescence quenching properties, which are significant in the field of photochemistry and molecular sensing (Geethanjali et al., 2015).
Creation of Tetraarylpentaborates
- Application : This boronic acid is used in the formation of tetraarylpentaborates, compounds with potential in various chemical synthesis and material science applications (Nishihara et al., 2002).
Development of MCH-1 Receptor Antagonists
- Application : It is a key component in the development of MCH-1 receptor antagonists, which have potential applications in the treatment of obesity (Hadden et al., 2010).
Nuclear Magnetic Resonance Studies
- Application : The compound is significant in nuclear magnetic resonance (NMR) studies for understanding molecular structure and resonance states, crucial in molecular chemistry (Dikmen, 2018).
Specific Reduction of Fructose in Food
- Application : Boronic acids, including this compound, are investigated for their ability to specifically reduce fructose in food matrices, which is important in food chemistry and nutrition (Pietsch & Richter, 2016).
Fluorescent Chemosensors
- Application : This compound contributes to the development of boronic acid sensors for detecting carbohydrates and bioactive substances, relevant in biomedical and environmental monitoring (Huang et al., 2012).
AKT Inhibition Activity
- Application : The compound is used in synthesizing derivatives that have AKT kinase activity, important in cancer treatment research (Gogireddy et al., 2014).
Regiospecific Synthesis in Organic Chemistry
- Application : It plays a role in the regiospecific synthesis of certain indazole isomers, useful in the development of pharmaceutical compounds (Dandu et al., 2007).
Rhodium-Catalyzed Selective Coupling
- Application : It is involved in Rhodium-catalyzed selective coupling processes, important for creating diverse organic compounds (Zheng et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the broad range of activities of indazole derivatives, it is likely that multiple pathways are affected
Pharmacokinetics
The compound’s molecular weight is 191.98 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that this compound may have similar effects
properties
IUPAC Name |
(5-methoxy-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURZLTUJYQZTAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC)C=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)



![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)